JNJ16259685

Description

Structure

3D Structure

Properties

IUPAC Name |

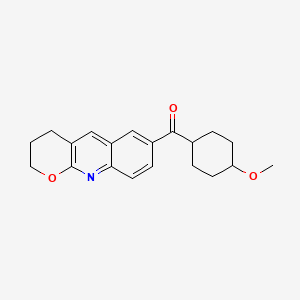

3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl-(4-methoxycyclohexyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-23-17-7-4-13(5-8-17)19(22)14-6-9-18-16(11-14)12-15-3-2-10-24-20(15)21-18/h6,9,11-13,17H,2-5,7-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTAQTRFJWLFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(CC1)C(=O)C2=CC3=CC4=C(N=C3C=C2)OCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462092, DTXSID901136497 | |

| Record name | JNJ-16259685 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409345-29-5, 409345-31-9 | |

| Record name | JNJ-16259685 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(trans-4-methoxycyclohexyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

JNJ16259685: A Deep Dive into the Mechanism of Action of a Potent mGlu1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ16259685 is a highly potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, binding characteristics, and functional effects. The information presented herein is supported by quantitative data from key in vitro and in vivo studies, with detailed experimental protocols provided for reproducibility. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's core functions.

Introduction to this compound

This compound, chemically known as (3,4-dihydro-2H-pyrano[2][4]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a small molecule inhibitor that has demonstrated significant potential in preclinical research.[1][5] Its primary mechanism of action is the selective antagonism of the mGlu1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.[1]

Core Mechanism of Action: Non-Competitive Antagonism of mGlu1

This compound functions as a non-competitive antagonist of the mGlu1 receptor.[2][3] This means it binds to an allosteric site on the receptor, distinct from the glutamate binding site, to inhibit its activation. This mode of inhibition is effective regardless of the concentration of the endogenous agonist, glutamate.

Signaling Pathway of mGlu1 Receptor Activation

The typical activation of the mGlu1 receptor by glutamate initiates a downstream signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

Inhibition by this compound

This compound, by binding to an allosteric site, prevents the conformational change required for G-protein coupling and subsequent downstream signaling, effectively blocking the glutamate-induced calcium mobilization.

Quantitative Pharmacological Profile

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Functional Inhibition

| Assay Type | Target | Species | Preparation | Radioligand | Parameter | Value (nM) | Reference |

| Radioligand Binding | mGlu1a | Rat | CHO Cell Membranes | [3H]R214127 | Ki | 0.34 ± 0.20 | [1] |

| Calcium Mobilization | mGlu1a | Rat | Recombinant CHO Cells | - | IC50 | 3.24 ± 1.00 | [1] |

| Calcium Mobilization | mGlu1a | Human | Recombinant CHO Cells | - | IC50 | 1.21 ± 0.53 | [1] |

| Inositol Phosphate (B84403) | mGlu1 | Rat | Primary Cerebellar Cultures | [3H]inositol | IC50 | 1.73 ± 0.40 | [1] |

Table 2: Selectivity Profile

| Receptor/Channel | Activity | Concentration | Reference |

| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or positive allosteric activity | Up to 10 µM | [1] |

| AMPA, NMDA Receptors | No binding | - | [1] |

| Other neurotransmitter receptors, ion channels, and transporters | No binding | - | [1] |

Table 3: In Vivo Receptor Occupancy

| Brain Region | Species | Parameter | Value (mg/kg) | Reference |

| Cerebellum | Rat | ED50 | 0.040 | [1] |

| Thalamus | Rat | ED50 | 0.014 | [1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol details the determination of the binding affinity (Ki) of this compound for the rat mGlu1a receptor.

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the rat mGlu1a receptor are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. To each well, the following are added in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4)

-

CHO cell membranes expressing rat mGlu1a receptors

-

Varying concentrations of this compound or vehicle

-

A fixed concentration of the radioligand [3H]R214127

-

-

Incubation: The plates are incubated at 4°C for a specified time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

-

Radioactivity Measurement: The filters are dried, and the amount of radioactivity retained on them is determined by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]R214127 (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Fluorescence-Based Calcium Mobilization Assay

This protocol describes the measurement of the inhibitory effect of this compound on glutamate-induced intracellular calcium mobilization.

-

Cell Culture: CHO cells stably expressing either rat or human mGlu1a receptors are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer at 37°C in the dark.

-

Compound Incubation: After dye loading, the cells are washed and then pre-incubated with varying concentrations of this compound or vehicle for a defined period.

-

Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then an EC80 concentration of glutamate is added to each well to stimulate the mGlu1 receptors. The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

-

Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data are normalized to the response in the absence of the antagonist, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Inositol Phosphate Accumulation Assay

This protocol outlines the procedure to measure the inhibition of glutamate-stimulated inositol phosphate production by this compound in primary neuronal cultures.

-

Primary Cell Culture: Primary cerebellar granule cell cultures are prepared from neonatal rat pups and maintained in culture for several days to allow for neuronal differentiation.

-

Radiolabeling: The cultures are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

Compound Treatment: The cells are washed and then pre-incubated with LiCl (to inhibit inositol monophosphatase) and varying concentrations of this compound.

-

Stimulation: The cells are then stimulated with glutamate for a specific time period.

-

Extraction and Separation: The reaction is stopped by the addition of acid. The total inositol phosphates are extracted and separated from free [3H]inositol using anion-exchange chromatography.

-

Measurement and Analysis: The amount of radioactivity in the inositol phosphate fraction is determined by liquid scintillation counting. The IC50 value for this compound is calculated from the concentration-response curve of inhibition of glutamate-stimulated inositol phosphate accumulation.

Conclusion

This compound is a well-characterized, potent, and selective non-competitive antagonist of the mGlu1 receptor. Its mechanism of action, involving allosteric inhibition of glutamate-induced signaling, has been rigorously established through a variety of in vitro and in vivo studies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of mGlu1 receptor modulation.

References

- 1. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]

- 3. JNJ 16259685 | mGluR1 antagonist | Hello Bio [hellobio.com]

- 4. In vivo autoradiography: visualization of stress-induced changes in opiate receptor occupancy in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Pharmacology of JNJ-16259685: A Technical Guide

Abstract

JNJ-16259685 is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This document provides an in-depth overview of the pharmacology of JNJ-16259685, including its mechanism of action, in vitro and in vivo potency, and selectivity profile. Detailed methodologies for key experimental assays are provided, along with a summary of its effects in preclinical models.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGlu1 receptor, in particular, is implicated in a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention in neurological and psychiatric disorders. JNJ-16259685, chemically known as (3,4-dihydro-2H-pyrano[1][2]b quinolin-7-yl) (cis-4-methoxycyclohexyl) methanone, has emerged as a valuable pharmacological tool for studying the role of mGlu1 receptors.

Mechanism of Action

JNJ-16259685 acts as a negative allosteric modulator of the mGlu1 receptor.[1] It binds to a site on the receptor distinct from the glutamate binding site, thereby inhibiting receptor activation in a non-competitive manner.[1] This antagonism prevents the downstream signaling cascade initiated by glutamate binding.

Signaling Pathway

The mGlu1 receptor is coupled to the Gq/11 G-protein. Upon activation by glutamate, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). JNJ-16259685 blocks this cascade by inhibiting the initial receptor activation.

References

JNJ-16259685: A Comprehensive Technical Guide to a Potent and Selective mGluR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-16259685, chemically identified as (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document provides an in-depth technical overview of the discovery, development, and pharmacological characterization of JNJ-16259685. It includes a summary of its binding affinity, in vitro and in vivo potency, and selectivity profile. Detailed experimental protocols for key assays and diagrams of the relevant signaling pathways and experimental workflows are provided to facilitate further research and development.

Introduction

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. The mGluR1 subtype, in particular, is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. JNJ-16259685 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of mGluR1 due to its high potency and selectivity.

Physicochemical Properties

| Property | Value |

| Chemical Name | (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)-methanone |

| CAS Number | 409345-29-5[1] |

| Molecular Formula | C₂₀H₂₃NO₃ |

| Molecular Weight | 325.41 g/mol |

Pharmacology

JNJ-16259685 acts as a non-competitive antagonist at the mGluR1 receptor. Its pharmacological profile has been extensively characterized through a variety of in vitro and in vivo studies.

In Vitro Pharmacology

JNJ-16259685 demonstrates sub-nanomolar affinity for the rat mGluR1a receptor and potently inhibits glutamate-induced intracellular signaling.[2]

Table 1: In Vitro Activity of JNJ-16259685

| Assay | Receptor/Cell Line | Species | Parameter | Value | Reference |

| Radioligand Binding | mGluR1a expressing CHO cells | Rat | Kᵢ | 0.34 ± 0.20 nM | [2] |

| Ca²⁺ Mobilization | mGluR1a expressing CHO cells | Rat | IC₅₀ | 3.24 ± 1.00 nM | [2] |

| Ca²⁺ Mobilization | mGluR1a expressing CHO cells | Human | IC₅₀ | 1.21 ± 0.53 nM | [2] |

| Inositol (B14025) Phosphate Production | Primary cerebellar cultures | Rat | IC₅₀ | 1.73 ± 0.40 nM | [2] |

Selectivity

JNJ-16259685 exhibits high selectivity for mGluR1 over other mGluR subtypes and a wide range of other receptors and ion channels.[2]

Table 2: Selectivity Profile of JNJ-16259685

| Receptor/Target | Activity | Concentration | Reference |

| mGluR2, mGluR3, mGluR4, mGluR6 | No agonist, antagonist, or positive allosteric activity | up to 10 µM | [2] |

| AMPA, NMDA receptors | No binding | up to 10 µM | [2] |

In Vivo Pharmacology

Following systemic administration, JNJ-16259685 readily crosses the blood-brain barrier and demonstrates potent receptor occupancy in the central nervous system.[2][3]

Table 3: In Vivo Receptor Occupancy of JNJ-16259685 in Rats

| Brain Region | Parameter | Value | Reference |

| Cerebellum | ED₅₀ | 0.040 mg/kg (s.c.) | [2] |

| Thalamus | ED₅₀ | 0.014 mg/kg (s.c.) | [2] |

Signaling Pathway

JNJ-16259685 exerts its antagonist effect by blocking the canonical Gq-coupled signaling pathway of mGluR1. Activation of mGluR1 by glutamate typically leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium.[4][5][6]

Caption: mGluR1 signaling pathway and the inhibitory action of JNJ-16259685.

Key Experimental Protocols

The following sections provide detailed methodologies for key in vitro and in vivo assays used in the characterization of JNJ-16259685.

In Vitro Assays

This protocol describes a filtration binding assay to determine the binding affinity of JNJ-16259685 to the mGluR1 receptor.

Caption: Workflow for the mGluR1 radioligand binding assay.

Protocol:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the rat mGluR1a receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]R214127), and varying concentrations of JNJ-16259685 or vehicle.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

-

-

Quantification and Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled mGluR1 ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.[7][8][9][10][11]

-

This protocol outlines a fluorescence-based assay to measure the inhibitory effect of JNJ-16259685 on glutamate-induced calcium mobilization.

Protocol:

-

Cell Preparation:

-

Seed CHO cells expressing rat mGluR1a into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

-

-

Compound Addition and Measurement:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of JNJ-16259685 to the wells and incubate for a short period.

-

Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).

-

Initiate fluorescence reading and add a fixed concentration of glutamate to stimulate the mGluR1 receptors.

-

Continue to measure the fluorescence intensity over time to monitor the intracellular calcium concentration.[12][13][14][15][16]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response of the vehicle control.

-

Plot the normalized response against the concentration of JNJ-16259685 and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the inhibition of glutamate-induced IP₁ production by JNJ-16259685.

Protocol:

-

Cell Stimulation:

-

Culture cells expressing mGluR1 in a suitable plate format.

-

Pre-incubate the cells with varying concentrations of JNJ-16259685 in a stimulation buffer containing LiCl (to inhibit IP₁ degradation).

-

Add a fixed concentration of glutamate to stimulate the cells and incubate for a specified time at 37°C.[17][18][19][20][21]

-

-

Detection:

-

Lyse the cells and add the HTRF detection reagents (IP₁-d2 and anti-IP₁ cryptate).

-

Incubate at room temperature to allow the competitive immunoassay to reach equilibrium.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio and determine the concentration of IP₁ produced using a standard curve.

-

Plot the inhibition of IP₁ production against the concentration of JNJ-16259685 to determine the IC₅₀ value.

-

In Vivo Assays

This test assesses the central analgesic properties of JNJ-16259685.

Protocol:

-

Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Procedure:

-

Administer JNJ-16259685 or vehicle to rodents (e.g., mice or rats) via a specified route (e.g., intraperitoneal).

-

At a predetermined time after drug administration, place the animal on the hot plate.

-

Record the latency to the first sign of nociception, such as paw licking or jumping.[22][23][24][25][26]

-

A cut-off time is used to prevent tissue damage.

-

-

Data Analysis: Compare the latency times between the drug-treated and vehicle-treated groups to determine the analgesic effect.

This conflict test is used to evaluate the anxiolytic-like effects of JNJ-16259685.

Protocol:

-

Apparatus: A testing chamber with a grid floor and a drinking spout connected to a lickometer and a shock generator.

-

Procedure:

-

Water-deprive the animals (e.g., rats) for a set period (e.g., 48 hours).

-

Administer JNJ-16259685 or vehicle.

-

Place the animal in the testing chamber.

-

After a certain number of licks on the drinking spout, a mild electric shock is delivered through the grid floor.[27][28][29][30][31][32]

-

Record the number of shocks received during a fixed session time.

-

-

Data Analysis: An increase in the number of shocks taken by the drug-treated group compared to the vehicle group is indicative of an anxiolytic-like effect.

This model is used to assess the anti-aggressive properties of JNJ-16259685.

Protocol:

-

Housing: Male mice are individually housed for a prolonged period (e.g., 4 weeks) to induce aggressive behavior.

-

Procedure:

-

Data Analysis: Score the videotapes for aggressive behaviors, such as latency to the first attack, number of attacks, and duration of fighting. A reduction in these behaviors in the drug-treated group indicates an anti-aggressive effect.

Synthesis

The synthesis of JNJ-16259685, (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, involves a multi-step process. While a detailed, step-by-step synthesis protocol is proprietary, the general approach involves the construction of the pyrano[2,3-b]quinoline core followed by coupling with a cis-4-methoxycyclohexanecarboxylic acid derivative.[38]

Conclusion

JNJ-16259685 is a highly potent and selective mGluR1 antagonist with demonstrated efficacy in a range of in vitro and in vivo models. Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the role of mGluR1 in health and disease. The detailed protocols and data presented in this technical guide are intended to support further research into the therapeutic potential of mGluR1 modulation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biophysics-reports.org [biophysics-reports.org]

- 11. researchgate.net [researchgate.net]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 14. labs.pbrc.edu [labs.pbrc.edu]

- 15. moleculardevices.com [moleculardevices.com]

- 16. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 17. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]

- 18. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]

- 20. resources.revvity.com [resources.revvity.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. Hot plate test - Wikipedia [en.wikipedia.org]

- 23. maze.conductscience.com [maze.conductscience.com]

- 24. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 25. dol.inf.br [dol.inf.br]

- 26. jcdr.net [jcdr.net]

- 27. maze.conductscience.com [maze.conductscience.com]

- 28. The Vogel Punished Drinking Task as a Bioassay of Anxiety-Like Behavior of Mice | Springer Nature Experiments [experiments.springernature.com]

- 29. orchidscientific.com [orchidscientific.com]

- 30. VOGEL TEST [panlab.com]

- 31. orchidscientific.com [orchidscientific.com]

- 32. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Enhancement of Aggression Induced by Isolation Rearing is Associated with a Lack of Central Serotonin - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Social Isolation-Induced Aggression Potentiates Anxiety and Depressive-Like Behavior in Male Mice Subjected to Unpredictable Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Social Isolation-Induced Aggression Potentiates Anxiety and Depressive-Like Behavior in Male Mice Subjected to Unpredictable Chronic Mild Stress | PLOS One [journals.plos.org]

- 36. Control of Isolation Induced Aggression through Activation of Medial Prefrontal Cortex Pyramidal Neurons – RANGE: Undergraduate Research Journal (2023) [uen.pressbooks.pub]

- 37. biosciencetrends.com [biosciencetrends.com]

- 38. mch.estranky.sk [mch.estranky.sk]

In Vitro Characterization of JNJ-16259685: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological profile of JNJ-16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and replicate key experiments for the characterization of this and similar compounds.

Introduction

JNJ-16259685, with the chemical name (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, has been identified as a highly potent and selective negative allosteric modulator (NAM) of the mGlu1 receptor.[1][2][3] This receptor, a member of the Group I metabotropic glutamate receptors, is a Gq-coupled receptor primarily located postsynaptically. Its activation leads to the stimulation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium. The mGlu1 receptor is a key player in excitatory synaptic transmission and is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity of JNJ-16259685.

Table 1: Binding Affinity of JNJ-16259685

| Parameter | Receptor | Radioligand | Value (nM) |

| Ki | Rat mGlu1a | [3H]R214127 | 0.34 ± 0.20[1] |

Table 2: Functional Inhibitory Activity of JNJ-16259685

| Assay | Receptor | Agonist | Value (IC50, nM) |

| Ca2+ Mobilization | Rat mGlu1a | Glutamate | 3.24 ± 1.00[1] |

| Ca2+ Mobilization | Human mGlu1a | Glutamate | 1.21 ± 0.53[1] |

| Inositol (B14025) Phosphate (B84403) Production | Rat mGlu1 (in primary cerebellar cultures) | Glutamate | 1.73 ± 0.40[1] |

Table 3: Selectivity Profile of JNJ-16259685

| Receptor/Target | Activity | Value (IC50 or Ki) |

| Rat mGlu5a | Antagonist | > 1000 nM[2] |

| Rat mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or PAM activity | > 10,000 nM[1] |

| AMPA/NMDA Receptors | No binding | > 10,000 nM[1] |

| Other neurotransmitter receptors, ion channels, and transporters | No significant binding | Not specified[1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are compiled based on established practices in the field.

Cell Culture and Membrane Preparation

Objective: To prepare cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the rat mGlu1a receptor for use in radioligand binding assays.

Materials:

-

CHO-K1 cells stably transfected with the rat mGlu1a receptor gene.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

-

Homogenizer.

-

Ultracentrifuge.

Protocol:

-

Culture CHO-mGlu1a cells in T175 flasks until they reach 80-90% confluency.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Harvest the cells by scraping them into ice-cold Membrane Preparation Buffer.

-

Homogenize the cell suspension on ice using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh, ice-cold Membrane Preparation Buffer.

-

Determine the protein concentration using a Bradford or BCA protein assay.

-

Store the membrane preparations in aliquots at -80°C until use.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of JNJ-16259685 for the rat mGlu1a receptor.

Materials:

-

CHO-mGlu1a cell membranes.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]R214127.

-

Non-specific binding control: 10 µM R214127 (unlabeled).

-

JNJ-16259685 stock solution.

-

96-well filter plates (GF/C).

-

Scintillation cocktail and counter.

Protocol:

-

In a 96-well plate, add Assay Buffer, varying concentrations of JNJ-16259685, and a fixed concentration of [3H]R214127 (e.g., 1 nM).

-

For total binding wells, add vehicle instead of JNJ-16259685.

-

For non-specific binding wells, add 10 µM unlabeled R214127.

-

Add the CHO-mGlu1a membrane preparation (e.g., 20-50 µg protein/well) to initiate the binding reaction.

-

Incubate the plate at 4°C for 60 minutes.

-

Terminate the incubation by rapid filtration through the GF/C filter plates, followed by three washes with ice-cold Assay Buffer.

-

Dry the filter plates and add scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the functional inhibitory potency (IC50) of JNJ-16259685 on glutamate-induced calcium mobilization.

Materials:

-

CHO-mGlu1a cells.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Glutamate solution.

-

JNJ-16259685 stock solution.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with automated liquid handling.

Protocol:

-

Seed CHO-mGlu1a cells into 96-well plates and grow overnight.

-

Load the cells with Fluo-4 AM in Assay Buffer containing probenecid for 60 minutes at 37°C.

-

Wash the cells with Assay Buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of JNJ-16259685 or vehicle for 15-30 minutes.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Add a submaximal concentration of glutamate (e.g., EC80) to all wells and immediately start recording the fluorescence intensity over time.

-

Calculate the peak fluorescence response for each well.

-

Determine the IC50 value by plotting the percentage inhibition of the glutamate response against the concentration of JNJ-16259685 and fitting the data to a sigmoidal dose-response curve.

Inositol Phosphate Accumulation Assay

Objective: To determine the effect of JNJ-16259685 on glutamate-stimulated inositol phosphate (IP) accumulation in primary cerebellar cultures.

Materials:

-

Primary cerebellar granule neuron cultures.

-

Assay Medium: Neurobasal medium.

-

[3H]-myo-inositol.

-

Stimulation Buffer: HBSS with 10 mM LiCl.

-

Glutamate solution.

-

JNJ-16259685 stock solution.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Protocol:

-

Culture primary cerebellar neurons in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with varying concentrations of JNJ-16259685 in Stimulation Buffer for 15 minutes.

-

Stimulate the cells with glutamate for 60 minutes at 37°C.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Neutralize the samples and separate the total inositol phosphates using Dowex anion-exchange chromatography.

-

Elute the [3H]-inositol phosphates and quantify the radioactivity using a scintillation counter.

-

Determine the IC50 value by analyzing the concentration-dependent inhibition of glutamate-stimulated IP accumulation.

Visualizations

Signaling Pathway of mGlu1 Receptor Activation

Caption: mGlu1 receptor signaling cascade and the inhibitory action of JNJ-16259685.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of JNJ-16259685.

Logical Relationship of JNJ-16259685's Antagonistic Action

Caption: Mechanism of non-competitive antagonism by JNJ-16259685 at the mGlu1 receptor.

References

JNJ16259685: A Technical Overview of its Binding Affinity and Kinetics to the mGlu1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and kinetics of JNJ16259685, a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information compiled herein is curated from peer-reviewed scientific literature to support research and development efforts in neuropharmacology and related fields.

Core Compound Profile

This compound, with the chemical name (3,4-dihydro-2H-pyrano[1][2]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a systemically active compound that has demonstrated high potency and selectivity for the mGlu1 receptor.[2][3][4] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site.[5] This mechanism allows it to inhibit receptor function in a non-competitive manner.[1][2]

Quantitative Data Summary

The binding affinity and functional potency of this compound have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

Table 1: Binding Affinity of this compound

| Parameter | Receptor | Species | Value (nM) | Reference |

| Ki | mGlu1a | Rat | 0.34 ± 0.20 | [2][3][4] |

Table 2: Functional Potency of this compound

| Assay | Receptor/Tissue | Species | Parameter | Value (nM) | Reference |

| Glutamate-induced Ca2+ mobilization | mGlu1a | Rat | IC50 | 3.24 ± 1.00 | [2][3][4] |

| Glutamate-induced Ca2+ mobilization | mGlu1a | Human | IC50 | 1.21 ± 0.53 | [2][4] |

| Glutamate-mediated inositol (B14025) phosphate (B84403) production | Primary cerebellar cultures | Rat | IC50 | 1.73 ± 0.40 | [2][3][4] |

| Synaptic activation of mGlu1 | Purkinje cells (cerebellar slices) | Rat | IC50 | 19 | [6] |

Table 3: In Vivo Receptor Occupancy of this compound

| Tissue | Species | Parameter | Value (mg/kg) | Reference |

| Cerebellum | Rat | ED50 | 0.040 | [2][3][4] |

| Thalamus | Rat | ED50 | 0.014 | [2][3][4] |

Table 4: Selectivity of this compound

| Receptor/Target | Activity | Concentration | Reference |

| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or positive allosteric activity | Up to 10 µM | [2][3] |

| AMPA, NMDA receptors | No binding | Up to 10 µM | [2][3] |

| Other neurotransmitter receptors, ion channels, and transporters | No binding | Not specified | [2][3] |

Binding Kinetics

Experimental Protocols

The following sections provide an overview of the methodologies used to generate the binding affinity and functional potency data for this compound, based on descriptions in the cited literature.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor. A generic workflow for a competitive radioligand binding assay is depicted below.

Radioligand Binding Assay Workflow.

Methodology: Membranes from cells expressing the rat mGlu1a receptor were incubated with a fixed concentration of the radioligand, [3H]R214127, and varying concentrations of the unlabeled competitor, this compound.[2][4] Following incubation to allow for binding equilibrium, the mixture was filtered to separate the receptor-bound radioligand from the unbound radioligand. The amount of radioactivity on the filters was then quantified using scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) following receptor activation.

Calcium Mobilization Assay Workflow.

Methodology: Cells expressing either rat or human mGlu1a receptors were loaded with a calcium-sensitive fluorescent dye.[2][4] The cells were then pre-incubated with varying concentrations of this compound before being stimulated with glutamate. The change in fluorescence, which is proportional to the change in intracellular calcium concentration, was measured using a fluorometric imaging plate reader. The IC50 value, representing the concentration of this compound that causes a 50% inhibition of the glutamate-induced calcium response, was then calculated.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphates (IPs), a downstream signaling product of mGlu1 receptor activation.

Methodology: Primary cerebellar cultures were labeled with [3H]myo-inositol.[2][4] The cells were then pre-incubated with this compound, followed by stimulation with glutamate in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate. The reaction was stopped, and the total [3H]inositol phosphates were separated from free [3H]myo-inositol using anion-exchange chromatography. The amount of radioactivity corresponding to the accumulated inositol phosphates was measured by scintillation counting, and the IC50 value for this compound was determined.

Signaling Pathway

This compound exerts its effects by antagonizing the mGlu1 receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.

mGlu1 Receptor Signaling Pathway.

Upon binding of the endogenous agonist glutamate to the orthosteric site of the mGlu1 receptor, the receptor undergoes a conformational change that activates the associated Gq/G11 protein.[1] This, in turn, activates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[1] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various downstream cellular responses. This compound, by binding to an allosteric site, prevents the receptor from activating Gq/G11, thereby inhibiting this entire cascade.

References

- 1. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potent and specific action of the mGlu1 antagonists YM-298198 and this compound on synaptic transmission in rat cerebellar slices - PMC [pmc.ncbi.nlm.nih.gov]

JNJ16259685: A Technical Guide for the Investigation of Glutamate Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in a variety of neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, is a key modulator of glutamatergic neurotransmission. JNJ16259685 is a potent, selective, and systemically active non-competitive antagonist of the mGluR1 receptor.[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathological roles of mGluR1 signaling. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying glutamate signaling.

Pharmacological Profile of this compound

This compound acts as a negative allosteric modulator (NAM) of the mGluR1 receptor, binding to a site distinct from the glutamate binding site. This non-competitive mechanism of action allows it to inhibit receptor function regardless of the concentration of endogenous glutamate.[1]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacological data for this compound, facilitating easy comparison of its potency and selectivity across different experimental paradigms.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Species | Receptor/Assay | Value | Reference |

| Ki | Rat | mGlu1a | 0.34 ± 0.20 nM | [3] |

| IC50 | Rat | mGlu1a (Ca2+ mobilization) | 3.24 ± 1.00 nM | [3][4] |

| IC50 | Human | mGlu1a (Ca2+ mobilization) | 1.21 ± 0.53 nM | [3][4] |

| IC50 | Rat | Primary Cerebellar Cultures (Inositol Phosphate (B84403) Production) | 1.73 ± 0.40 nM | [3][4] |

| IC50 | Rat | Cerebellar Slices (Synaptic Activation) | 19 nM | [4][5] |

| IC50 | Rat | mGlu5a (Ca2+ mobilization) | 1.31 ± 0.39 µM | [4] |

| IC50 | Human | mGlu5 (Ca2+ mobilization) | 28.3 ± 11.7 µM | [4] |

Table 2: In Vivo Receptor Occupancy of this compound

| Parameter | Species | Brain Region | Value | Reference |

| ED50 | Rat | Cerebellum | 0.040 mg/kg (s.c.) | [3][4] |

| ED50 | Rat | Thalamus | 0.014 mg/kg (s.c.) | [3][4] |

Table 3: Selectivity of this compound

| Receptor/Channel | Activity | Concentration | Reference |

| mGlu2, mGlu3, mGlu4, mGlu6 | No agonist, antagonist, or positive allosteric activity | Up to 10 µM | [3] |

| AMPA, NMDA receptors | No binding | Up to 10 µM | [3] |

| Other neurotransmitter receptors, ion channels, and transporters | No binding | Not specified | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide outlines for key experiments.

In Vitro Assays

This protocol is designed to determine the binding affinity (Ki) of this compound for the mGluR1 receptor.

-

Materials:

-

Membranes from cells expressing the rat mGlu1a receptor.

-

[3H]R214127 (radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [3H]R214127 and varying concentrations of this compound in binding buffer.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium, providing a functional measure of its antagonist activity (IC50).

-

Materials:

-

Cells expressing recombinant rat or human mGlu1a receptors.

-

Glutamate.

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of glutamate.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This assay provides another functional measure of mGluR1 antagonism by quantifying the inhibition of glutamate-stimulated inositol (B14025) phosphate production.

-

Materials:

-

Primary cerebellar cultures or cells expressing mGluR1.

-

[3H]-myo-inositol.

-

Glutamate.

-

This compound.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

-

Dowex anion-exchange resin.

-

-

Procedure:

-

Label cells overnight with [3H]-myo-inositol.

-

Wash the cells and pre-incubate with LiCl and varying concentrations of this compound.

-

Stimulate the cells with glutamate for a specified time.

-

Terminate the reaction with an acid (e.g., perchloric acid).

-

Isolate the inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]-inositol phosphates by scintillation counting.

-

Determine the IC50 value from the concentration-response curve.

-

Ex Vivo and In Vivo Protocols

This protocol assesses the effect of this compound on synaptic transmission mediated by mGluR1 in a more intact tissue preparation.

-

Materials:

-

Rat cerebellar slices.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound.

-

Patch-clamp electrophysiology setup.

-

-

Procedure:

-

Prepare acute cerebellar slices from rats.

-

Obtain whole-cell patch-clamp recordings from Purkinje cells.

-

Evoke slow mGluR1-mediated excitatory postsynaptic potentials (EPSPs) by stimulating parallel fibers.

-

Bath-apply varying concentrations of this compound and record the inhibition of the mGluR1-mediated EPSP.

-

Construct a concentration-response curve to determine the IC50 value.

-

This protocol determines the dose of this compound required to occupy a certain percentage of mGluR1 receptors in the brain.

-

Materials:

-

Rats.

-

This compound.

-

A radiolabeled tracer specific for mGluR1 (e.g., [3H]R214127).

-

-

Procedure:

-

Administer varying doses of this compound (e.g., subcutaneously) to different groups of rats.

-

After a specified time, administer the radiolabeled tracer.

-

Euthanize the animals at the time of peak brain tracer concentration.

-

Dissect specific brain regions (e.g., cerebellum, thalamus).

-

Measure the amount of radioactivity in the brain regions.

-

Calculate the percentage of receptor occupancy for each dose by comparing the tracer binding in this compound-treated animals to vehicle-treated animals.

-

Determine the ED50 value, the dose that produces 50% receptor occupancy.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and experimental procedures discussed, the following diagrams are provided.

References

- 1. Pharmacology of the metabotropic glutamate receptor mediated current at the climbing fiber to Purkinje cell synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

JNJ-16259685: A Preclinical Review of a Selective mGluR1 Antagonist in Neurological Disorder Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

JNJ-16259685, chemically identified as (3,4-dihydro-2H-pyrano[1][2]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, is a potent and selective, non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[3][4] As a systemically active compound capable of crossing the blood-brain barrier, JNJ-16259685 has been instrumental in elucidating the role of mGluR1 in various physiological and pathological processes within the central nervous system (CNS).[4] This document provides a comprehensive technical overview of the preclinical data on JNJ-16259685, focusing on its mechanism of action, pharmacological profile, and its effects in various animal models of neurological disorders. The information is intended for researchers, scientists, and professionals involved in the field of drug discovery and development.

Core Mechanism of Action: mGluR1 Antagonism

JNJ-16259685 exerts its effects by acting as a negative allosteric modulator of the mGluR1 receptor. Metabotropic glutamate receptors are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[5] The mGluR1 subtype is predominantly coupled to the Gq G-protein, and its activation by glutamate initiates a signaling cascade involving phospholipase C (PLC).[2][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][4] Subsequently, IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2][3] By non-competitively inhibiting this pathway, JNJ-16259685 effectively blocks glutamate-induced intracellular Ca2+ mobilization.[3]

Below is a diagram illustrating the canonical mGluR1 signaling pathway and the inhibitory action of JNJ-16259685.

Caption: mGluR1 signaling pathway and the inhibitory site of JNJ-16259685.

Pharmacological Profile and Selectivity

JNJ-16259685 is characterized by its high potency and selectivity for the mGluR1 receptor. It demonstrates sub-nanomolar affinity and potent inhibition of mGluR1 function in both rat and human recombinant systems.[2][3] Notably, it shows significantly lower potency at the mGluR5 receptor and has no agonist, antagonist, or positive allosteric modulator activity at mGluR2, -3, -4, or -6 receptors at concentrations up to 10 µM.[3] Furthermore, it does not exhibit binding affinity for AMPA or NMDA receptors, nor for a wide range of other neurotransmitter receptors, ion channels, and transporters.[3][4]

Table 1: In Vitro Pharmacological Data for JNJ-16259685

| Parameter | Species/System | Value | Reference(s) |

| IC₅₀ (Glutamate-induced Ca²⁺ mobilization) | Recombinant rat mGlu1a | 3.24 ± 1.00 nM | [1][3] |

| Recombinant human mGlu1a | 1.21 ± 0.53 nM | [1][3] | |

| Recombinant human mGlu1 | 0.55 nM | [2][6] | |

| Recombinant rat mGlu5a | 1.31 ± 0.39 µM | [1] | |

| Recombinant human mGlu5 | 28.3 ± 11.7 µM | [1] | |

| IC₅₀ (Glutamate-mediated inositol phosphate (B84403) production) | Primary rat cerebellar cultures | 1.73 ± 0.40 nM | [3] |

| IC₅₀ (Synaptic activation of mGlu1) | Not Specified | 19 nM | [1] |

| Kᵢ ([³H]R214127 binding) | Membranes from cells expressing rat mGlu1a | 0.34 ± 0.20 nM | [2][3] |

Table 2: In Vivo Receptor Occupancy of JNJ-16259685 (Subcutaneous Administration)

| Brain Region | ED₅₀ | Species | Reference(s) |

| Cerebellum | 0.040 mg/kg | Rat | [3] |

| Thalamus | 0.014 mg/kg | Rat | [3] |

Efficacy in Preclinical Models of Neurological Disorders

JNJ-16259685 has been evaluated in a variety of rodent models, demonstrating a range of effects relevant to several neurological and psychiatric conditions.

Models of Anxiety

In the rat lick suppression test, a model for anxiety, acute administration of JNJ-16259685 demonstrated anxiolytic-like effects, increasing the number of licks at a lowest active dose of 2.5 mg/kg (IP).[7] These effects were specific, as the compound did not increase overall water intake or alter the acute pain threshold.[7] Interestingly, no anxiolytic-like properties were observed in the elevated zero maze test, suggesting the effects of mGluR1 antagonism may be task-dependent.[7] Chronic administration for 14 days (5 mg/kg, bid) showed sustained efficacy in the lick suppression test without the development of tolerance.[7]

Models of Addiction and Relapse

The role of mGluR1 in substance use disorders has been investigated using JNJ-16259685. In rodent models of drug relapse, intra-dorsal hippocampus or intra-nucleus accumbens infusion of JNJ-16259685 has been shown to decrease context-induced reinstatement of cocaine-seeking behavior.[8] Furthermore, intra-ventral tegmental area (VTA) infusions of JNJ-16259685 were found to attenuate the acquisition of conditioned place preference (CPP) to cocaine.[8][9]

This protocol is a generalized representation based on common methodologies.[5][10][11][12]

-

Subjects: Male rats with surgically implanted intravenous catheters.

-

Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and a cue light.

-

Self-Administration Phase (10-14 days): Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 1.0 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.[10] Each infusion is paired with a conditioned stimulus (e.g., cue-light and tone). Sessions typically last for 2-3 hours daily.

-

Extinction Phase (7-10 days): Following stable self-administration, cocaine is replaced with saline. Active lever presses no longer result in an infusion or the presentation of the conditioned stimulus.[10] This phase continues until responding on the active lever is significantly reduced (e.g., <10 presses per session for 3 consecutive days).[10]

-

Reinstatement Test: After extinction, animals are administered JNJ-16259685 or vehicle. Following a pretreatment period (e.g., 30 minutes), a priming injection of cocaine (e.g., 10 mg/kg, IP) is given to reinstate drug-seeking behavior.[10] The number of presses on the active and inactive levers is recorded during a 2-3 hour session under extinction conditions (no drug reinforcement).

Caption: Experimental workflow for a cocaine-induced reinstatement model.

Models of Movement and Motor Learning

The impact of mGluR1 antagonism on motor function has been assessed using JNJ-16259685. In pre-trained rats, the compound had no effect on rotarod performance.[8] However, it did impair the acquisition of the rotarod task, suggesting a role for mGluR1 in motor learning.[8] At higher doses (3-30 mg/kg), JNJ-16259685 was observed to decrease locomotor activity and exploratory behavior in an open field test in rats.[8]

This protocol is based on the methodology described for assessing motor coordination and learning.

-

Subjects: Male Long-Evans rats.

-

Apparatus: An accelerating or fixed-speed rotating rod apparatus.

-

Procedure for Motor Learning:

-

Animals are randomly assigned to dose groups (e.g., vehicle, JNJ-16259685 at various doses).

-

Thirty minutes after IP injection, rats are placed on the rotating rod (e.g., fixed at 8 RPM).

-

The latency to fall from the rod is recorded.

-

Testing is repeated for a set number of trials (e.g., eight trials) with a minimum inter-trial rest period (e.g., 30 seconds).

-

-

Procedure for Motor Performance (in pre-trained animals):

-

Animals are first trained on the rotarod task over several days until a stable performance is achieved.

-

On the test day, trained animals receive an injection of JNJ-16259685 or vehicle and their performance (latency to fall) is assessed.

-

Models of Aggression

In a model of isolation-induced aggression in male mice, JNJ-16259685 produced a significant, dose-dependent reduction in offensive behaviors, including threats and attacks.[10] This anti-aggressive effect was observed across a range of intraperitoneal doses (0.125 to 8 mg/kg) and did not cause sedation, as immobility was not affected.[10]

This protocol is based on the methodology used to assess anti-aggressive effects in mice.[10]

-

Subjects: Male mice, individually housed for an extended period (e.g., 30 days) to induce aggressive behavior.[10]

-

Procedure:

-

Isolated mice are treated with JNJ-16259685 or vehicle via IP injection.

-

After a 30-minute pretreatment period, the subject mouse is placed in a neutral arena with an anosmic "standard opponent" mouse (rendered unable to smell, to reduce its own aggression).[10]

-

The dyadic interaction is recorded for a set duration (e.g., 10 minutes).[10]

-

Behavioral analysis is conducted to score the time spent in various activities, including offensive behaviors (threat, attack), social investigation, and non-social behaviors.

-

Conclusion

JNJ-16259685 is a highly valuable pharmacological tool that has significantly contributed to understanding the multifaceted role of the mGluR1 receptor in the CNS. Its high potency and selectivity have enabled precise investigation into the consequences of mGluR1 blockade. Preclinical studies in various animal models demonstrate that JNJ-16259685 possesses anxiolytic-like, anti-aggressive, and anti-addictive properties, while also influencing motor learning and coordination. These findings highlight the therapeutic potential of targeting the mGluR1 receptor for a range of neurological and psychiatric disorders. Further research is warranted to fully delineate the therapeutic window and potential side-effect profile of mGluR1 antagonists in more complex disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cocaine Administered into the Medial Prefrontal Cortex Reinstates Cocaine-Seeking Behavior by Increasing AMPA Receptor-Mediated Glutamate Transmission in the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Activation of mGluR7s Inhibits Cocaine-Induced Reinstatement of Drug-Seeking Behavior by a Nucleus Accumbens Glutamate-mGluR2/3 Mechanism in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reinstatement of cocaine-seeking behavior in rats is attenuated following repeated treatment with the opioid receptor antagonist naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Circuitry Mediating Cocaine-Induced Reinstatement of Drug-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-16259685: A Technical Guide to its Role in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-16259685 is a potent, selective, and systemically active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This technical guide provides an in-depth overview of JNJ-16259685, with a specific focus on its mechanism of action and its pivotal role in modulating synaptic plasticity. This document summarizes key quantitative data, details common experimental protocols used to characterize the compound, and visualizes its underlying signaling pathways and experimental workflows.

Introduction

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that play a crucial role in modulating synaptic transmission and plasticity throughout the central nervous system.[1] mGluR1, a member of the Group I mGluRs, is predominantly located postsynaptically and is coupled to Gq/G11 proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). This pathway is integral to various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.[2][3]

JNJ-16259685, with the chemical name (3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone, has emerged as a valuable pharmacological tool for dissecting the physiological and pathological roles of mGluR1. Its high potency and selectivity allow for precise inhibition of mGluR1-mediated signaling, making it instrumental in studying the receptor's involvement in synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-16259685, highlighting its potency and selectivity for the mGluR1 receptor.

Table 1: In Vitro Potency and Selectivity of JNJ-16259685

| Parameter | Species | Receptor | Value |

| IC50 (Ca2+ Mobilization) | Rat | mGluR1a | 3.24 ± 1.00 nM[4] |

| IC50 (Ca2+ Mobilization) | Human | mGluR1a | 1.21 ± 0.53 nM[4] |

| IC50 (Ca2+ Mobilization) | Rat | mGluR5a | 1.31 ± 0.39 µM[4] |

| IC50 (Ca2+ Mobilization) | Human | mGluR5 | 28.3 ± 11.7 µM[4] |

| Ki ([3H]R214127 binding) | Rat | mGluR1a | 0.34 ± 0.20 nM[4] |

| IC50 (Inositol Phosphate Production) | Rat (cerebellar cultures) | mGluR1 | 1.73 ± 0.40 nM[4] |

| IC50 (Synaptic Activation) | Rat (cerebellar slices) | mGluR1 | 19 nM[5] |

Table 2: In Vivo Receptor Occupancy of JNJ-16259685

| Parameter | Brain Region | ED50 (mg/kg, s.c.) |

| Receptor Occupancy | Cerebellum | 0.040[4] |

| Receptor Occupancy | Thalamus | 0.014[4] |

Mechanism of Action and Signaling Pathway

JNJ-16259685 acts as a non-competitive antagonist at the mGluR1 receptor. This means it does not compete with the endogenous ligand, glutamate, for the same binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation and preventing its activation even when glutamate is bound.

The canonical signaling pathway initiated by mGluR1 activation involves the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The rise in intracellular Ca2+ and DAG together activate protein kinase C (PKC). JNJ-16259685 effectively blocks this entire cascade by preventing the initial activation of the mGluR1 receptor.

Figure 1: mGluR1 Signaling Pathway and Inhibition by JNJ-16259685.

Role in Synaptic Plasticity

JNJ-16259685 has been instrumental in elucidating the role of mGluR1 in various forms of synaptic plasticity.

Long-Term Depression (LTD) in the Cerebellum

Cerebellar LTD at the parallel fiber-Purkinje cell synapse is a classic example of mGluR1-dependent synaptic plasticity and is considered a cellular substrate for motor learning.[6] The induction of LTD requires the coincident activation of parallel fibers and climbing fibers. This leads to a rise in intracellular calcium via both voltage-gated calcium channels (from climbing fiber activation) and mGluR1-mediated IP3-dependent calcium release (from parallel fiber activation). JNJ-16259685 has been shown to block the induction of cerebellar LTD by preventing the mGluR1-dependent component of the calcium signal.

Long-Term Potentiation (LTP) in the Hippocampus

In the hippocampus, a brain region critical for learning and memory, mGluR1 has been implicated in certain forms of LTP. For instance, mGluR1-dependent LTP can be induced by specific patterns of synaptic stimulation. Studies have shown that this form of LTP requires NAADP-mediated calcium release from acidic stores, a process that is coupled to mGluR1 activation.[7] The application of JNJ-16259685 can prevent the induction of this specific type of LTP, highlighting the diversity of mechanisms underlying synaptic potentiation.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of JNJ-16259685.

Intracellular Calcium Mobilization Assay

This assay measures the ability of JNJ-16259685 to inhibit glutamate-induced increases in intracellular calcium in cells expressing mGluR1.

-

Cell Culture: CHO-K1 cells stably expressing recombinant rat or human mGluR1a are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to near confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 1 hour at 37°C.

-

Compound Incubation: After washing to remove excess dye, cells are incubated with varying concentrations of JNJ-16259685 or vehicle for a predetermined period.

-

Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then an EC80 concentration of glutamate is added to stimulate the receptors. Fluorescence is monitored over time to measure the calcium response.

-

Data Analysis: The peak fluorescence response is measured, and the IC50 value for JNJ-16259685 is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Figure 2: Workflow for an Intracellular Calcium Mobilization Assay.

Radioligand Binding Assay

This assay determines the affinity of JNJ-16259685 for the mGluR1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells expressing the mGluR1 receptor or from brain tissue (e.g., cerebellum). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [3H]R214127) and a range of concentrations of JNJ-16259685.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on the filters is then counted using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Electrophysiology in Cerebellar Slices

This technique is used to directly measure the effect of JNJ-16259685 on synaptic transmission.

-

Slice Preparation: Sagittal slices of the cerebellum are prepared from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Slices are allowed to recover in a holding chamber with oxygenated aCSF.

-

Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Whole-cell patch-clamp recordings are made from Purkinje cells.

-

Synaptic Stimulation: A stimulating electrode is placed in the molecular layer to activate parallel fibers.

-

LTD Induction: A standard LTD induction protocol involves pairing parallel fiber stimulation (e.g., 1 Hz for 5 minutes) with depolarization of the Purkinje cell to mimic climbing fiber input.

-

Drug Application: JNJ-16259685 is bath-applied to the slice at a known concentration before and during the LTD induction protocol.

-

Data Analysis: The amplitude of the excitatory postsynaptic currents (EPSCs) evoked by parallel fiber stimulation is monitored before and after the LTD induction protocol. The magnitude of LTD is calculated as the percentage reduction in EPSC amplitude.

Conclusion

JNJ-16259685 is a highly valuable pharmacological tool for investigating the role of the mGluR1 receptor in synaptic plasticity. Its potency and selectivity have allowed for a detailed dissection of mGluR1-mediated signaling pathways and their involvement in fundamental processes such as long-term depression and long-term potentiation. The experimental protocols detailed in this guide provide a framework for the continued investigation of mGluR1 function in both health and disease, with potential implications for the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Combining low-density cell culture, single-cell tracking, and patch-clamp to monitor the behavior of postnatal murine cerebellar neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of cerebellar long-term depression requires activation of glutamate metabotropic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Long-term depression and other synaptic plasticity in the cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hippocampal mGluR1-dependent long-term potentiation requires NAADP-mediated acidic store Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ16259685 in Cell Culture

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of JNJ16259685, a selective and potent non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in cell culture experiments.

Introduction

This compound is a valuable tool for investigating the physiological and pathological roles of the mGluR1. It acts as a negative allosteric modulator, inhibiting the receptor's function in a non-competitive manner.[1] This compound has been utilized in various in vitro models to study its effects on intracellular signaling cascades, such as calcium mobilization and inositol (B14025) phosphate (B84403) production.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity from in vitro cell-based assays.

Table 1: Inhibitory Potency of this compound on Glutamate-Induced Calcium (Ca²⁺) Mobilization

| Cell Line/Receptor | Agonist Concentration | IC₅₀ (nM) |

| CHO cells expressing rat mGlu1a receptor | 30 µM Glutamate | 3.24 ± 1.00 |

| CHO cells expressing human mGlu1a receptor | 30 µM Glutamate | 1.21 ± 0.53 |

| CHO cells expressing human mGlu1 receptor | Not Specified | 0.55 |

Data compiled from multiple sources.[2]

Table 2: Inhibitory Potency of this compound on Glutamate-Mediated Inositol Phosphate (IP) Production

| Cell Culture Type | Agonist | IC₅₀ (nM) |

| Primary cerebellar cultures | Glutamate | 1.73 ± 0.40 |

Data from a study on the pharmacological profile of this compound.[2]

Table 3: Binding Affinity of this compound

| Receptor/Ligand | Kᵢ (nM) |

| Rat mGlu1a receptor (using [³H]R214127) | 0.34 ± 0.20 |

This value represents the equilibrium dissociation constant for binding.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.